molecular formula C8H8Cl2 B072462 2,5-Dichloro-p-xylene CAS No. 1124-05-6

2,5-Dichloro-p-xylene

Cat. No. B072462
CAS RN: 1124-05-6
M. Wt: 175.05 g/mol
InChI Key: UTGSRNVBAFCOEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dichloro-p-xylene involves halogenation reactions where chlorine atoms are introduced into the p-xylene molecule. One method for synthesizing derivatives of p-xylene, including chlorinated variants, is through catalytic processes or direct halogenation in the presence of catalysts or under specific conditions that favor selective chlorination at the desired positions (Miyatake et al., 1994).

Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-p-xylene, like its parent compound p-xylene, features a benzene ring with two methyl groups and two chlorine atoms as substituents. The presence of chlorine atoms significantly affects the electronic structure and physical properties of the molecule. Studies on similar molecules have utilized methods like X-ray diffraction and electron diffraction to determine the impact of substituents on the benzene ring's geometry and overall molecular structure (Domenicano et al., 1979).

Chemical Reactions and Properties

Chlorinated xylenes, including 2,5-Dichloro-p-xylene, participate in various chemical reactions characteristic of halogenated aromatics. These reactions include further halogenation, nucleophilic substitution, and elimination reactions. The presence of chlorine atoms can also influence the compound's reactivity towards electrophilic or nucleophilic agents, affecting the synthesis of other complex molecules or polymers (Wright et al., 2003).

Physical Properties Analysis

The physical properties of 2,5-Dichloro-p-xylene, such as melting and boiling points, density, and solubility in various solvents, are influenced by the chloro substituents. These properties determine its behavior in different environments and its suitability for specific applications, including use as an intermediate in chemical synthesis or in material science (Bisong et al., 2020).

Chemical Properties Analysis

The chemical properties of 2,5-Dichloro-p-xylene, such as acidity, basicity, and reactivity towards various chemical reagents, are key to understanding its role in synthetic chemistry. The electron-withdrawing effect of chlorine atoms alters the electron density on the benzene ring, affecting its interactions with other molecules. This can influence the compound's role in catalysis, its reactivity in substitution reactions, or its behavior under conditions of polymerization or other chemical transformations (Bisong et al., 2020).

Scientific Research Applications

Application in Structural, Electronic and Optical Properties Analysis

  • Specific Scientific Field: Physical Chemistry, specifically Density Functional Theory (DFT) calculations .
  • Summary of the Application: 2,5-Dichloro-p-xylene (DCPX) is used in the study of structural, electronic, and optical properties. The vibrational spectra, including FT-IR and FT-Raman for DCPX, have been recorded .
  • Methods of Application or Experimental Procedures: All the energies, the geometry of the compound, and vibrational frequencies of DCPX have been calculated using density functional theory (DFT/B3LYP) method coupled with 6-31G* and 6-311+G** functionals . The occurrence of charge transfer was known from the HOMO–LUMO energy gap of DCPX . To find out the electronic excitation energies, oscillator strength, and nature of the respective excited states, the closed-shell singlet calculation method has been utilized for DCPX .
  • Results or Outcomes: The values of the total dipole moment (µ) and the first order hyperpolarizability (β) of DCPX have been investigated . The non-linear optical (NLO) behavior of DCPX has been identified from the results of hyperpolarizability values .

Application in Preparation of Poly (p-phenylene vinylene) Nanotubes and Nanorods

  • Specific Scientific Field: Material Science, specifically in the preparation of nanomaterials .
  • Summary of the Application: 2,5-Dichloro-p-xylene is used as a monomer in the preparation of poly (p-phenylene vinylene) (PPV) nanotubes and nanorods . These nanomaterials have potential applications in various fields such as electronics, photonics, and sensors due to their unique properties .
  • Methods of Application or Experimental Procedures: The preparation of PPV nanotubes and nanorods involves a chemical vapor deposition (CVD) polymerization method . In this method, 2,5-Dichloro-p-xylene is used as a monomer .
  • Results or Outcomes: The study investigated the effect of CVD monomer selection and reaction conditions on the resulting PPV polymer layer composition and luminescence properties .

Safety And Hazards

When handling 2,5-Dichloro-p-xylene, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

1,4-dichloro-2,5-dimethylbenzene
Source PubChem
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InChI

InChI=1S/C8H8Cl2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGSRNVBAFCOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044780
Record name 1,4-Dichloro-2,5-dimethylbenzene
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Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,5-Dichloro-p-xylene

CAS RN

1124-05-6
Record name 2,5-Dichloro-p-xylene
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Record name 1,4-Dichloro-2,5-dimethylbenzene
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Record name 2,5-Dichloro-p-xylene
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Record name Benzene, 1,4-dichloro-2,5-dimethyl-
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Record name 1,4-Dichloro-2,5-dimethylbenzene
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Record name 2,5-dichloro-p-xylene
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Record name 1,4-DICHLORO-2,5-DIMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
G Venkatesh, M Govindaraju, C Kamal, P Vennila… - RSC …, 2017 - pubs.rsc.org
The vibrational spectra including FT-IR and FT-Raman for 2,5-dichloro-p-xylene (DCPX) have been recorded. All the energies, the geometry of the compound and vibrational …
Number of citations: 36 pubs.rsc.org
FP Rigas - International Journal of Chemical Kinetics, 2022 - Wiley Online Library
The rate constant ratios of the consecutive chlorination of p‐xylene at 70 o C in a gas–liquid semibatch reactor using molecular chlorine, dichloroethane as a solvent, and antimony …
Number of citations: 1 onlinelibrary.wiley.com
FP Rigas - International Journal of Chemical Kinetics, 2022 - Wiley Online Library
Given that p‐xylene is an important chemical feedstock for many final products in the market from pesticides, pharmaceuticals, peroxides to dyes, its chlorinated derivatives are of …
Number of citations: 2 onlinelibrary.wiley.com
EA Bisong, H Louis, TO Unimuke, JO Odey, EI Ubana… - Heliyon, 2020 - cell.com
This study explains the vibration and interaction of p-xylene and effect of three elements (fluorine, chlorine and bromine) of the halogen family substitution on it. Basic chemistry of four, …
Number of citations: 42 www.cell.com
MH Lyttle, TG Carter, RM Cook - Organic Process Research & …, 2001 - ACS Publications
Literature syntheses of 4,7,2‘,7‘-tetrachloro-5(and 6)-carboxy-fluorescein (“5 and 6 TET”) 1 and 4‘,5‘-dichloro-2‘,7‘-dimethoxy-5(and 6)-carboxyfluorescein (“5 and 6 JOE”) 2 are reviewed…
Number of citations: 34 pubs.acs.org
D Canet, R Price - Journal of Magnetic Resonance (1969), 1973 - Elsevier
The proton magnetic resonance spectrum of 2,5-dichloro p-xylene oriented in a nematic phase was recorded using the Fourier transform technique. Complete analysis of the spectrum …
Number of citations: 7 www.sciencedirect.com
M Anbukulandainathan, K Kulangiappar… - Bulletin of …, 2000 - cecri.csircentral.net
By employing a precious metal oxide coated over titanium as anode, electrolysis of p-xylene in an aqueous hydrochloric acid medium yielded a mixture of mono and dichloro-p-xyJene …
Number of citations: 2 cecri.csircentral.net
FP Rigas - Chemical Engineering Science, 2023 - Elsevier
This study aims at determining both the rate constants of chlorination of p-xylene with molecular chlorine and FeCl 3 as a catalyst at 70 C and 90 C and the related chemical engineering …
Number of citations: 2 www.sciencedirect.com
D Pan, Y Wang, G **ao - Beilstein journal of organic chemistry, 2016 - beilstein-journals.org
We report a green and convenient protocol to prepare 4, 7, 12, 15-tetrachloro [2.2] paracyclophane, the precursor of parylene D, from 2, 5-dichloro-p-xylene. In the first bromination step, …
Number of citations: 6 www.beilstein-journals.org
JG Lindberg, GY Sugiyama, RL Mellgren - Journal of Magnetic Resonance …, 1975 - Elsevier
Proton magnetic resonance spectra were systematically studied for 21 methylbenzenes and corresponding ring chlorinated derivatives based on toluene, o-, m-, and p-xylenes, …
Number of citations: 7 www.sciencedirect.com

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